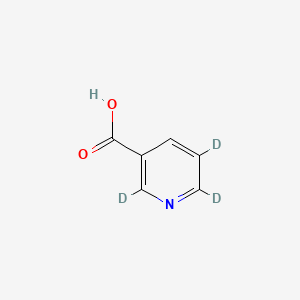

Nicotinsäure-d3 (Hauptbestandteil)

Übersicht

Beschreibung

Nicotinic Acid-d3 (major) is a high-quality reference standard used in pharmaceutical testing . It is a stable isotope-labelled form of Nicotinic Acid, also known as Niacin or Vitamin B3 . The molecular formula is C6H2D3NO2 and it has a molecular weight of 126.13 .

Synthesis Analysis

Nicotinic Acid-d3 (major) can be synthesized . The synthesis of nicotine involves various methods including polarimetry, nuclear magnetic resonance, and gas and liquid chromatography . The naturally occurring nicotine or tobacco-derived nicotine (TDN) exists mainly as the (S)-enantiomer, while the ®-enantiomer ranges between 0.02 and 0.46% of the total nicotine . Synthetic nicotine or tobacco-free nicotine (TFN) is mostly synthesized as a racemic mixture of (S)- and ®-enantiomers (50:50), which could be enriched to produce ∼99% (S)-nicotine, increasing the cost of its synthesis .Molecular Structure Analysis

The molecular structure of Nicotinic Acid-d3 (major) is C6H2D3NO2 . Nicotine structure is formed of two nitrogen-containing rings, pyridine and pyrrolidine, linked by a carbon–carbon bond .Chemical Reactions Analysis

Nicotine undergoes various chemical reactions. It is involved in the instigation and potentiation of early Aβ pathology . The reaction catalyzed by Nicotinate Dehydrogenase (NDHase) is hydroxylation rather than mono-oxygenation reaction .Physical And Chemical Properties Analysis

Nicotinic Acid-d3 (major) is a neat product . The molecular weight is 126.13 .Wissenschaftliche Forschungsanwendungen

Herz-Kreislauf-Gesundheit

Nicotinsäure-d3 wird ausgiebig für seine Rolle in der Herz-Kreislauf-Gesundheit untersucht. Es ist bekannt, dass es hilft, den Cholesterinspiegel zu regulieren, indem es das Low-Density-Lipoprotein (LDL) senkt und das High-Density-Lipoprotein (HDL) erhöht. Untersuchungen zeigen, dass es das Lipidprofil verändern kann, wodurch das Risiko für Herz-Kreislauf-Erkrankungen möglicherweise verringert wird .

Neurodegenerative Erkrankungen

Nicotinsäure-d3 spielt eine Rolle bei der Produktion von NAD+, einem Coenzym, das für die zelluläre Energie und Reparatur unerlässlich ist. Die Erhöhung des NAD+-Spiegels im Gehirn kann einen schützenden Effekt gegen neurodegenerative Erkrankungen wie Alzheimer und Parkinson haben .

Anti-Aging-Forschung

Im Bereich der Anti-Aging-Forschung wird Nicotinsäure-d3 für sein Potenzial untersucht, den NAD+-Spiegel zu steigern, der mit dem Altern und der Langlebigkeit in Verbindung steht. Höhere NAD+-Spiegel können die Zellgesundheit und die Langlebigkeit verbessern, was es zu einer wichtigen Verbindung in der Gerontologieforschung macht .

Dermatologie

In der dermatologischen Forschung wird Nicotinsäure-d3 aufgrund seiner entzündungshemmenden Eigenschaften verwendet. Es wird untersucht, ob es bei der Behandlung von Hauterkrankungen und der Verbesserung der Hautgesundheit wirksam ist, sowie seine Rolle in kosmetischen Produkten zur Verbesserung des Hautbildes .

Nahrungsergänzungsmittel

Nicotinsäure-d3 ist auch wichtig in der Untersuchung von Nahrungsergänzungsmitteln. Als eine Form von Vitamin B3 ist es für die Umwandlung von Nährstoffen in Energie unerlässlich, und ein Mangel kann zu Erkrankungen wie Pellagra führen. Die Forschung untersucht weiterhin seine Bioverfügbarkeit und die optimale Dosierung für gesundheitliche Vorteile .

Wirkmechanismus

Target of Action

Nicotinic Acid-d3, also known as Niacin, primarily targets the G protein–coupled receptor (GPR109A) . This receptor is involved in inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids .

Mode of Action

Nicotinic Acid-d3 inhibits a hormone-sensitive lipase in adipose tissue, which reduces the breakdown of triglycerides to free fatty acids, and the transport of free fatty acids to the liver .

Biochemical Pathways

Nicotinic Acid-d3 is converted within the body to nicotinamide adenine dinucleotide (NAD) . NAD is a crucial coenzyme in metabolism, acting as an electron donor or acceptor in many vital redox reactions catalyzed by various enzymes . It plays a critical role in both glycolysis and the Krebs cycle .

Pharmacokinetics

Studies on niacin suggest that no dose adjustment is necessary in patients with renal impairment . Despite being an extended-release formulation of Nicotinic Acid, there was no delay detected in the time to reach maximum concentration (tmax), especially in dialysis patients .

Result of Action

The action of Nicotinic Acid-d3 results in a decrease in the levels of VLDL and LDL in the bloodstream . This can help in the management of conditions like hyperlipidemia and hypertriglyceridemia . Moreover, it plays a vital role in maintaining efficient cellular function .

Action Environment

The action of Nicotinic Acid-d3 can be influenced by various environmental factors. For instance, the bioavailability of Nicotinic Acid-d3 can be affected by the diet of the individual. Niacin can be obtained from a variety of whole and processed foods, with highest contents in fortified packaged foods, meat, poultry, and red fish such as tuna and salmon . Therefore, dietary habits can influence the efficacy of Nicotinic Acid-d3.

Safety and Hazards

Zukünftige Richtungen

Research into the roles of nicotinic receptors in neurodegenerative diseases like Parkinson’s disease suggests that pulsatile nicotine administration (e.g., via inhalation or nasal spray) may be the optimal route in nicotinic intervention . The overexpression of α7 nicotinic acetylcholine receptors (α7nAChRs) in astrocytes correlates with amyloid-β (Aβ) pathology in the brain of individuals with Alzheimer disease (AD), suggesting potential future directions for research .

Eigenschaften

IUPAC Name |

2,5,6-trideuteriopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIIMVLHYAWGP-IWDQAABOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(N=C1[2H])[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676066 | |

| Record name | (2,5,6-~2~H_3_)Pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

861405-75-6 | |

| Record name | (2,5,6-~2~H_3_)Pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin](/img/structure/B564922.png)

![(1E,2E)-1,2-Di(pyridin-2-yl)-N~1~,N~2~-bis[(pyridin-2-yl)methyl]ethane-1,2-diimine](/img/structure/B564930.png)